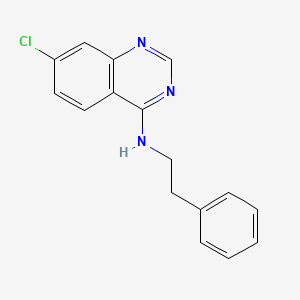

![molecular formula C8H6N2O3S B2847858 Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 33304-83-5](/img/structure/B2847858.png)

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

説明

“Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate” is a chemical compound with the linear formula C8H6N2O3S . It has a molecular weight of 210.213 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate” is represented by the linear formula C8H6N2O3S . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Chemical Reactions Analysis

The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .科学的研究の応用

Synthesis and Derivative Formation

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivatives exhibit significant potential in biological and pharmacological contexts. An effective methodology for synthesizing these compounds involves catalyst-free, one-pot reactions, enhanced by ultrasound irradiation, showcasing high regioselectivity and broad substrate applicability (Dong & Zhao, 2019).

The compound's derivatives have been synthesized through various reactions, such as the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines by condensation processes. This demonstrates the versatility and reactivity of the compound in creating a range of heterocyclic structures (Kappe & Roschger, 1989).

Syntheses of related fused thiazolo derivatives, including pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines, further highlight the compound’s role in generating diverse heterocyclic architectures. These syntheses underline the compound's utility in producing complex molecular structures with potential bioactivity (Ahmed, 2003).

Characterization and Analysis

Advanced techniques like electron impact mass spectrometry have been employed to differentiate isomeric oxo derivatives of tetrahydrothiazolo[3,2-a]pyrimidine, underlining the compound's significance in analytical chemistry for structural elucidation (Jeanneau‐Nicolle et al., 1993).

Studies on structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines offer insights into their conformational features. This research underscores the compound's importance in understanding molecular interactions and packing features in solid-state chemistry (Nagarajaiah & Begum, 2014).

Biological Activities

The derivatives of methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate have shown promising biocidal properties against bacteria and fungi, demonstrating the compound's potential in developing antimicrobial agents (Youssef et al., 2011).

Synthesized derivatives have also exhibited moderate anti-inflammatory activities, highlighting the compound's relevance in medicinal chemistry for the development of novel therapeutic agents (Tozkoparan et al., 1999).

The compound has been used as a starting material for the synthesis of new potentially bioactive derivatives, underscoring its role as a precursor in the creation of pharmacologically active molecules (Ukrainets et al., 2017).

Advanced Applications

The compound's derivatives have been synthesized using microwave-assisted methods, revealing its suitability for modern, efficient synthetic techniques, which is crucial in green chemistry and rapid drug discovery processes (Youssef & Amin, 2012).

The compound has facilitated the creation of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives, exemplifying its utility in generating new chemical entities with potential biological activities (Selby & Smith, 1989).

Safety And Hazards

特性

IUPAC Name |

methyl 7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIZITNNUSTRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N=C2N1C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate | |

CAS RN |

33304-83-5 | |

| Record name | METHYL 7-OXO-7H-(1,3)THIAZOLO(3,2-A)PYRIMIDINE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)

![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)